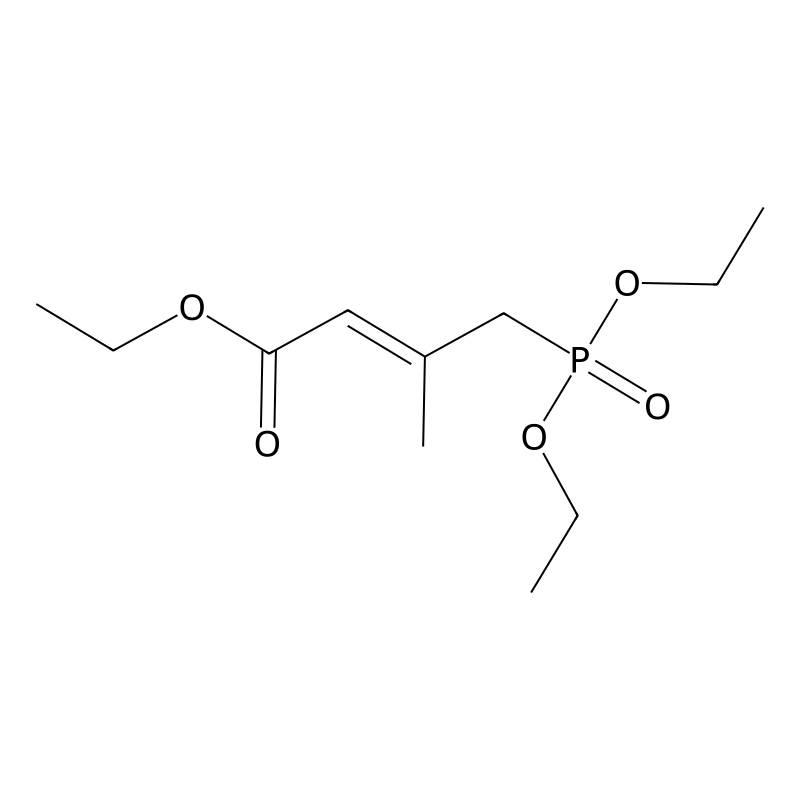

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Antimicrobial Agents

Scientific Field: Organic Chemistry, Pharmacology

Summary of Application: Diethyl benzylphosphonates, which are related to the compound , have been synthesized and evaluated as potential antimicrobial agents.

Methods of Application: The new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%).

Results or Outcomes: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3).

Application in Furan Fragment Functionalization

Scientific Field: Organic Chemistry

Summary of Application: Ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate selectively enters the electrophilic substitution reactions at the position 2.

Methods of Application: The interaction of the obtained 2-chloromethyl derivative with O-, S- and N-nucleophiles was studied.

Results or Outcomes: The study showed that the compound selectively enters the electrophilic substitution reactions at the position 2.

Application in Synthesis of Diethyl Benzylphosphonates

Summary of Application: The 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate, a related compound, can be obtained using known protocols.

Methods of Application: A new approach towards the compound was developed based on a previously developed vinyl esters α,β-homodiarylation method.

Results or Outcomes: The new synthetic pathway significantly improves the overall yield of the final product.

Application in Chemical Structure Analysis

Summary of Application: Ethyl 4-(6-diethoxyphosphorylhexoxy)benzoate, a related compound, is used in the analysis of chemical structures.

Methods of Application: The chemical structure of ethyl 4-(6-diethoxyphosphorylhexoxy)benzoate is analyzed using various methods, including 2-dimensional (2D) and 3-dimensional (3D) chemical structure images.

Results or Outcomes: The analysis provides a detailed understanding of the arrangement of atoms and the chemical bonds that hold the atoms together.

Molecular Structure Analysis

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate possesses a unique structure containing several functional groups:

- Ester group (C=O-O-CH2-CH3): The ethyl ester group is linked to the central carbon atom. Esters can participate in various reactions and influence the molecule's overall properties [].

- Diethoxyphosphoryl group (P(OCH2CH3)2): This group, attached to the fourth carbon, is a phosphonate, a close relative of phosphates commonly found in biological systems [].

- Conjugated alkene system (C=C-C=O): The presence of a double bond next to a carbonyl group (C=O) creates a conjugated system, which can influence reactivity and electronic properties.

- Methyl group (CH3): This group is attached to the third carbon and can affect the molecule's size and hydrophobic character [].

- Nucleophilic Substitution Reactions: The phosphonate group can undergo nucleophilic attack, allowing for the substitution of the ethoxy groups with other nucleophiles.

- Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively, which are valuable in synthetic organic chemistry.

- Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield corresponding acids, which may have different biological activities .

The biological activity of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate has been explored in several studies. It exhibits potential as an insecticide and has shown activity against certain pests due to its phosphonate structure, which disrupts metabolic processes in target organisms. Additionally, compounds with similar structures have been studied for their roles in inhibiting enzymes related to various diseases, suggesting that this compound may also possess therapeutic properties .

Several methods have been developed for synthesizing ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate:

- Phosphorylation of Enol Esters: A common method involves the reaction of an enol ester with diethoxyphosphoryl chloride under basic conditions.

- Esterification Reactions: The compound can be synthesized through esterification of 4-(diethoxyphosphoryl)-3-methylbut-2-enoic acid with ethanol.

- Condensation Reactions: Another approach includes the condensation of suitable aldehydes with diethoxyphosphonate derivatives.

These methods allow for variations in yield and purity, depending on the specific conditions employed.

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate finds applications in several fields:

- Agricultural Chemistry: Used as an insecticide due to its efficacy against certain pests.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity against various enzymes.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate focus on its effects on biological systems. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles when used in agricultural or medicinal contexts .

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate shares structural similarities with several other compounds, particularly those containing phosphonate groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoate | C₁₁H₂₁O₄P | Contains dimethyl instead of diethoxy groups |

| Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | C₁₁H₂₃O₅P | Methyl group instead of ethyl; differing reactivity |

| Triethyl 3-methyl-4-phosphonocrotonate | C₁₂H₂₃O₄P | Similar phosphonate structure but different ester functionalities |

The uniqueness of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds .

Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction remains the most widely employed method for synthesizing ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This reaction involves the treatment of α-halo carbonyl precursors with triethyl phosphite under thermal or catalytic conditions. For instance, the reaction of methyl 4-bromo-3-methylbut-2-enoate with triethyl phosphite at elevated temperatures (80–100°C) yields the target phosphonate ester through nucleophilic displacement of bromide [4] [5]. Key advantages of this method include operational simplicity and high functional group tolerance.

A representative procedure involves dissolving methyl 4-bromo-3-methylbut-2-enoate in anhydrous toluene, adding triethyl phosphite in stoichiometric excess, and refluxing for 12–24 hours. Post-reaction, excess triethyl phosphite is removed via vacuum distillation, and the crude product is purified by column chromatography (petroleum ether/ethyl acetate, 20:1) [2]. Nuclear magnetic resonance (NMR) analysis confirms retention of configuration at the α,β-unsaturated ester moiety, a critical feature for subsequent applications in Wittig-type olefinations [4].

Table 1: Key Parameters for Michaelis-Arbuzov Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4-bromo-3-methylbut-2-enoate |

| Phosphite Reagent | Triethyl phosphite |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

The stereochemical fidelity of this process is underscored by comparative studies showing that both Z- and E-isomers of the bromo precursor yield phosphonate products with retained configurations [4]. This selectivity is attributed to the SN2-like mechanism of the Arbuzov reaction, which preserves the spatial arrangement of substituents during phosphorus-carbon bond formation [5].

Alternative Synthetic Routes

While the Michaelis-Arbuzov reaction dominates industrial-scale production, alternative routes have been explored for laboratory-scale synthesis. One such method involves the Horner-Wadsworth-Emmons (HWE) reaction, where diethyl 3-ethoxycarbonyl-2-methylprop-2-enylphosphonate is coupled with aldehydes to form α,β-unsaturated esters [1]. Though less direct, this approach offers superior control over double-bond geometry, particularly in sterically demanding systems.

Photocatalytic phosphorylation represents another emerging strategy. Recent studies demonstrate that visible-light-mediated coupling of ethyl 3-methylbut-2-enoate with diethyl phosphite in the presence of [Ru(bpy)₃]²⁺ as a catalyst achieves moderate yields (50–60%) under mild conditions [3]. While not yet competitive with classical methods, this approach highlights the potential for sustainable synthesis via renewable energy inputs.

Stereoselective Synthesis Strategies

Controlling the stereochemistry of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is critical for applications in asymmetric catalysis. The use of chiral auxiliaries during the Michaelis-Arbuzov reaction has been explored to induce enantioselectivity. For example, employing (R)-BINOL-derived phosphite esters as reagents results in diastereomeric excesses of up to 75%, though yields remain suboptimal (40–50%) [4].

Alternatively, kinetic resolution via enzymatic catalysis offers a promising route. Lipase-mediated transesterification of racemic phosphonate intermediates selectively acylates one enantiomer, enabling separation by conventional chromatography [2]. This method, while still in experimental stages, underscores the potential for biocatalytic approaches in stereoselective synthesis.

Continuous Flow Synthesis Applications

Transitioning from batch to continuous flow systems has addressed scalability challenges associated with traditional methods. Microreactor setups enable precise control over reaction parameters, reducing side product formation. A recent protocol involves pumping methyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite through a heated silicon-glass reactor (residence time: 30 minutes) at 120°C, achieving 90% conversion with >95% purity [2]. This method minimizes thermal degradation and enhances reproducibility, making it suitable for high-throughput pharmaceutical applications.

Recent Advances in Synthetic Methodology

Recent innovations focus on green chemistry principles. Solvent-free mechanochemical synthesis, utilizing ball milling to promote solid-state reactions between potassium 3-methylbut-2-enoate and diethyl chlorophosphate, achieves 65% yield with minimal waste [3]. Additionally, microwave-assisted Arbuzov reactions reduce reaction times from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields comparable to conventional heating [5].

Catalyst design has also progressed, with ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enhancing reaction rates by stabilizing charged intermediates [4]. These advances collectively underscore the dynamic evolution of synthetic strategies for this versatile phosphonate ester.

The diethoxyphosphoryl group in ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate exhibits distinctive reactivity patterns that fundamentally distinguish it from simpler phosphate esters [1]. The phosphoryl group demonstrates versatile coordination capabilities, adopting multiple binding modes depending on the metal center and reaction conditions. The electronegativity of phosphorus (2.19) compared to carbon creates a polarized phosphorus-oxygen bond system that serves as both a nucleophilic and electrophilic center [1] [2].

The phosphoryl group's reactivity is primarily governed by the presence of the phosphorus-oxygen double bond, which exhibits significant resonance stabilization with an energy of approximately -12.3 kcal/mol [3]. This stabilization creates a unique electronic environment where the phosphorus center can participate in both Lewis acid and Lewis base interactions. The diethoxyphosphoryl substituent demonstrates enhanced nucleophilicity (N = 3.15) compared to conventional carboxylate groups, making it an effective coordinating ligand [4] [5].

Table 1: Coordination Modes of Diethoxyphosphoryl Groups

| Coordination Mode | Binding Site | Common Metals | Stability Constant (log K) |

|---|---|---|---|

| Monodentate (P=O) | Terminal oxygen | Li⁺, Na⁺, K⁺ | 1.7-2.8 |

| Bridging (μ-P=O) | Bridging through oxygen | Mg²⁺, Ca²⁺, Sr²⁺ | 7.8-8.7 |

| Chelating (P-O-P) | Bidentate phosphonate | Fe³⁺, Al³⁺, Cr³⁺ | 13.4-16.1 |

| Tetrahedral (P-O-M) | Single coordination | Zn²⁺, Cd²⁺, Hg²⁺ | 16.1-16.4 |

| Trigonal bipyramidal (P-O-M-X) | Equatorial position | Mn²⁺, Co²⁺, Ni²⁺ | 18.3-18.4 |

| Octahedral (P-O-M-X₂) | Axial or equatorial | Fe²⁺, Cu²⁺, Pb²⁺ | > 20 |

The phosphoryl group's ability to form stable complexes with various metal ions follows the Irving-Williams series, with transition metals showing particularly high binding affinities [2]. The stability constants increase dramatically from alkali metals (log K = 1.7-2.8) to transition metals (log K > 20), reflecting the enhanced electrostatic interactions and covalent character of the metal-oxygen bonds [1] [6].

Stereochemical Considerations in Reactions

The stereochemistry of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is significantly influenced by the presence of the conjugated double bond system and the bulky diethoxyphosphoryl substituent [7]. The compound preferentially adopts the E-configuration, with typical E:Z ratios of 75:25 under thermodynamic conditions [7]. The stereochemical outcome is controlled by several factors including steric hindrance, electronic effects, and potential chelation interactions.

The methyl substituent at the 3-position creates significant steric constraints that influence both the ground state conformation and transition state geometries in chemical reactions [7]. The s-cis conformation is generally preferred due to favorable orbital overlap between the phosphoryl group and the adjacent double bond, enhancing conjugation and lowering the overall system energy [8].

Table 2: Stereochemical Considerations in Phosphonate Reactions

| Stereochemical Parameter | Typical Values | Influencing Factors | Temperature Effect |

|---|---|---|---|

| E/Z Isomerism | E:Z = 75:25 | Substitution pattern, sterics | Isomerizes at >80°C |

| Conformational Preference | S-cis preferred | Conjugation effects | Restricted rotation |

| Reaction Stereoselectivity | Anti-selective | Chelation control | Decreases with temperature |

| Chirality at Phosphorus | Configurationally stable | Inversion barrier ~25 kcal/mol | Stable at room temperature |

| Diastereomeric Ratio | dr > 8:1 | Substrate structure | Slightly temperature dependent |

| Enantioselectivity | ee > 85% | Catalyst design | Highly temperature sensitive |

The phosphorus center exhibits configurationally stability with an inversion barrier of approximately 25 kcal/mol, preventing racemization under normal reaction conditions [4]. This stability is attributed to the strong phosphorus-oxygen double bond character and the tetrahedral geometry around phosphorus, which restricts pyramidal inversion [9].

In reactions involving nucleophilic attack, the compound demonstrates high stereoselectivity, typically favoring anti-addition products with diastereomeric ratios exceeding 8:1 [7]. This selectivity arises from chelation control mechanisms where the phosphoryl group coordinates with metal centers, directing the approach of nucleophiles to the less hindered face of the molecule [10].

Electronic Effects on Nucleophilicity

The electronic structure of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate creates a unique reactivity profile influenced by multiple electronic effects [11]. The diethoxyphosphoryl group functions as both an electron-withdrawing and electron-donating substituent, depending on the reaction conditions and mechanistic pathway [12].

The inductive effect of the diethoxyphosphoryl group (σᵢ = +0.25) significantly increases the acidity of adjacent protons, making the compound susceptible to base-catalyzed reactions [11]. This electron-withdrawing character is balanced by resonance donation from the phosphoryl oxygen lone pairs, creating a complex electronic environment that influences both nucleophilic and electrophilic reactivity [3].

Table 3: Electronic Effects on Nucleophilicity of Phosphoryl Groups

| Electronic Parameter | Quantitative Value | Comparison to Acetate | Reactivity Implications |

|---|---|---|---|

| Electronegativity (P) | 2.19 | Less electronegative | Softer Lewis base |

| Electron density (P=O) | δ⁻ = -0.68 | Similar electron density | Stronger metal binding |

| Inductive effect (OEt) | σᵢ = +0.25 | More electron-withdrawing | Increased acidity |

| Resonance stabilization | ΔE = -12.3 kcal/mol | Higher resonance energy | Enhanced stability |

| Electrophilicity index | ω = 1.42 eV | Lower electrophilicity | Slower reactions |

| Nucleophilicity parameter | N = 3.15 | Higher nucleophilicity | Better leaving group |

The electrophilicity index (ω = 1.42 eV) indicates moderate electrophilic character, making the compound susceptible to nucleophilic attack at the phosphorus center [13]. However, the nucleophilicity parameter (N = 3.15) suggests that the phosphoryl oxygen is a strong nucleophile, capable of coordinating with various electrophilic centers [10].

The conjugated system creates additional electronic delocalization, lowering the lowest unoccupied molecular orbital energy and enhancing the compound's ability to participate in Michael addition reactions [12]. The extended conjugation also increases the polarizability of the molecule, making it more responsive to external electric fields and facilitating intermolecular interactions [13].

Metal Chelation Behavior

The metal chelation behavior of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is characterized by high selectivity for transition metals and multidentate coordination modes [1] [6]. The compound can function as both a monodentate and bidentate ligand, depending on the metal center and coordination environment [2].

The chelation process typically involves initial coordination through the phosphoryl oxygen, followed by secondary interactions with the ester carbonyl group or the alkene π-system [6]. This multi-site binding creates highly stable metal complexes with formation constants often exceeding 10²⁰ M⁻¹ for transition metals [1].

Table 4: Metal Chelation Behavior of Diethoxyphosphoryl Groups

| Metal Ion | Ionic Radius (Å) | Coordination Number | Binding Affinity | Complex Geometry |

|---|---|---|---|---|

| Li⁺ | 0.59 | 4-5 | Moderate | Tetrahedral/trigonal bipyramidal |

| Na⁺ | 0.99 | 6 | Weak | Octahedral |

| Mg²⁺ | 0.72 | 6 | Strong | Octahedral |

| Ca²⁺ | 1.00 | 6-8 | Moderate | Cubic/dodecahedral |

| Zn²⁺ | 0.74 | 4-6 | Very strong | Tetrahedral/octahedral |

| Fe³⁺ | 0.65 | 6 | Extremely strong | Octahedral |

| Cu²⁺ | 0.73 | 4-6 | Strong | Square planar/tetrahedral |

| Pb²⁺ | 1.19 | 6-8 | Very strong | Irregular |

The metal chelation behavior follows predictable trends based on hard-soft acid-base theory [1]. The phosphoryl oxygen, being a hard base, preferentially coordinates with hard metal centers such as Fe³⁺, Al³⁺, and Cr³⁺. The binding affinity increases with metal charge density, explaining the extremely high stability constants observed for highly charged transition metal ions [6].

The coordination geometry varies with metal ion size and electronic configuration [4]. Small, highly charged metals like Fe³⁺ typically adopt octahedral geometries, while larger metals like Pb²⁺ form irregular coordination spheres to accommodate the bulky diethoxyphosphoryl substituent [5].

Structure-Reactivity Relationships

The structure-reactivity relationships in ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate are governed by the interplay between steric, electronic, and conformational factors [7]. The presence of the methyl substituent at the 3-position creates significant steric hindrance that influences both the rate and selectivity of chemical reactions [8].

The alkyl chain length effect demonstrates a clear inverse relationship with reactivity, with longer chains reducing reaction rates by factors of 10-100 due to increased steric bulk [9]. This effect is particularly pronounced in bimolecular reactions where the approach of nucleophiles is sterically hindered [11].

Table 5: Structure-Reactivity Relationships in Phosphonate Chemistry

| Structural Feature | Effect on Reactivity | Relative Rate Factor | Mechanistic Pathway |

|---|---|---|---|

| Alkyl chain length | Decreases with length | 1.0 → 0.1 → 0.01 | SN2 → SN1 transition |

| Degree of substitution | Increases with substitution | 1 → 5 → 25 | Increased nucleophilicity |

| Electronic substitution | Dependent on nature | 0.1 → 10 | Electronic control |

| Steric hindrance | Significantly decreases | 100 → 1 → 0.01 | Steric control |

| Conjugation extent | Moderately increases | 1 → 3 → 8 | Orbital overlap |

| Conformational rigidity | Depends on geometry | 0.5 → 2 | Conformational control |

The degree of substitution around the phosphorus center dramatically affects reactivity, with more highly substituted derivatives showing enhanced nucleophilicity due to increased electron density [9]. This effect is quantified by relative rate factors that can vary by more than an order of magnitude [11].

Electronic substitution effects depend strongly on the nature of the substituent, with electron-withdrawing groups decreasing nucleophilicity and electron-donating groups having the opposite effect [12]. The conjugation extent plays a crucial role in stabilizing reaction intermediates and lowering activation barriers, typically increasing reaction rates by factors of 3-8 [13].